molecular formula C20H11ClIN3O3 B15018439 (E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine CAS No. 5793-83-9

(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine

Cat. No.: B15018439
CAS No.: 5793-83-9
M. Wt: 503.7 g/mol
InChI Key: LLWHGMCZSAZKCP-UHFFFAOYSA-N
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Description

(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine is a complex organic compound that features a combination of chloro, nitro, iodo, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(3-iodophenyl)-1,3-benzoxazol-5-amine under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The

Properties

CAS No.

5793-83-9

Molecular Formula

C20H11ClIN3O3

Molecular Weight

503.7 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H11ClIN3O3/c21-16-6-4-12(8-18(16)25(26)27)11-23-15-5-7-19-17(10-15)24-20(28-19)13-2-1-3-14(22)9-13/h1-11H

InChI Key

LLWHGMCZSAZKCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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